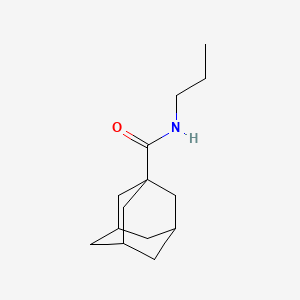

N-propyladamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-propyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-2-3-15-13(16)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUDAHKOSMMQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyladamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with propylamine. This reaction can be catalyzed by various agents, including coupling reagents like carbodiimides or through direct amidation under acidic or basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of N-propyladamantane-1-carboxamide may involve large-scale amidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-propyladamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated adamantane derivatives.

Scientific Research Applications

N-propyladamantane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of N-propyladamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid and stable framework that can enhance the binding affinity to these targets. The propylamide group can interact with active sites through hydrogen bonding or hydrophobic interactions, modulating the activity of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(4-Ethoxyphenyl)-1-adamantanecarboxamide

- Structure : Features a 4-ethoxyphenyl group instead of a propyl chain on the carboxamide nitrogen.

- Molecular Weight: 299.41 g/mol (C₁₉H₂₅NO₂) vs. ~263.38 g/mol (estimated for N-propyladamantane-1-carboxamide, C₁₄H₂₃NO).

- Applications : Adamantane carboxamides with aryl substituents are often explored for antimicrobial or anti-inflammatory activity, whereas alkyl chains (e.g., propyl) may prioritize CNS targeting .

3-Chloro-1-adamantanecarboxamide

- Structure : Substitutes a chlorine atom at the 3-position of adamantane, retaining the carboxamide group at the 1-position.

- Reactivity : The electron-withdrawing chlorine atom may reduce nucleophilicity at the carboxamide nitrogen, altering metabolic stability compared to N-propyladamantane-1-carboxamide.

- Bioactivity : Chlorinated adamantane derivatives often exhibit enhanced antiviral potency due to increased electrophilicity, but may also raise toxicity concerns .

Propyl-Substituted Adamantane Derivatives (e.g., 2-n-Propyl-2-adamantanol)

- Structure : A propyl chain at the 2-position of adamantane with a hydroxyl group instead of a carboxamide.

- Physicochemical Properties : The hydroxyl group increases hydrophilicity, contrasting with the lipophilic carboxamide in N-propyladamantane-1-carboxamide. This difference could influence tissue distribution and excretion rates .

Data Table: Key Comparative Properties

Research Findings and Implications

- Lipophilicity and Bioavailability : The propyl chain in N-propyladamantane-1-carboxamide likely enhances lipid membrane permeability compared to ethoxyphenyl or hydroxylated analogs, favoring CNS activity .

- Steric Effects : The rigid adamantane core may limit conformational flexibility, but the propyl chain’s smaller steric profile (vs. ethoxyphenyl) could improve binding to compact active sites.

- Synthetic Challenges : Propyl-substituted adamantanes are less documented than aryl or halogenated variants, suggesting unexplored synthetic pathways or stability issues .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-propyladamantane-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling adamantane-1-carboxylic acid with n-propylamine using activating agents like HATU or EDCI in anhydrous solvents (e.g., DMF or dichloromethane). Temperature (0–25°C) and pH (neutral to mildly basic) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

- Key Parameters :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Activation | HATU, DIPEA, DMF | Slow addition, 0°C → RT |

| Coupling | n-Propylamine, 12h stirring | Excess amine (1.2 eq) |

| Purification | Silica gel (EtOAc:Hex 3:7) | Monitor by TLC |

Q. How is N-propyladamantane-1-carboxamide characterized structurally?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm adamantane cage integrity (δ 1.6–2.1 ppm for CH groups) and carboxamide NH/CO signals (δ 6.5–7.0 ppm for NH; δ 170–175 ppm for CO) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO expected m/z: 221.1780) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) .

Q. What are the key physicochemical properties of N-propyladamantane-1-carboxamide?

- Stability : Stable under inert atmospheres but sensitive to prolonged exposure to moisture or strong acids/bases. Store at –20°C in desiccated conditions .

- Solubility : Low aqueous solubility (<1 mg/mL); dissolves in DMSO, DMF, or dichloromethane for biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of N-propyladamantane-1-carboxamide?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software for structure refinement. Adamantane’s rigid cage simplifies phase problem resolution, while the propyl chain may require restrained refinement due to flexibility .

- Data Interpretation : Compare experimental bond lengths/angles with DFT-calculated values to validate stereoelectronic effects .

Q. What strategies address contradictions in pharmacological activity data across studies?

- Approach :

Meta-Analysis : Compare IC values across assays (e.g., enzyme vs. cell-based) to identify assay-specific biases .

Structural Analogues : Test derivatives (e.g., N-ethyl or N-cyclohexyl) to isolate the impact of the propyl group on target binding .

Kinetic Studies : Use surface plasmon resonance (SPR) to differentiate binding affinity (K) from functional potency (EC) .

Q. How does the propyl substituent influence the compound’s structure-activity relationship (SAR) in neuropharmacology?

- Mechanistic Insight :

- The n-propyl chain enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration compared to shorter alkyl chains .

- SAR Table :

| Derivative | Neurotarget IC (nM) | logP |

|---|---|---|

| N-Methyl | 450 | 2.1 |

| N-Propyl | 120 | 3.5 |

| N-Cyclohexyl | 85 | 4.8 |

- Trade-off: Increased logP reduces aqueous solubility, requiring formulation optimization .

Q. What safety protocols are recommended for handling N-propyladamantane-1-carboxamide in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; wash thoroughly after handling .

- Spills: Absorb with inert material (vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Methodological Notes

- Contradiction Analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) and control for batch-to-batch purity variations .

- Synthetic Optimization : Employ design of experiments (DoE) to map the impact of solvent, temperature, and stoichiometry on yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.